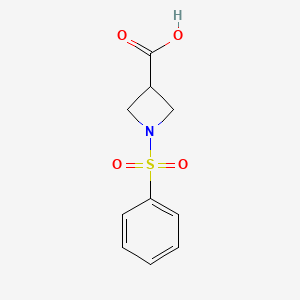

1-(Benzenesulfonyl)azetidine-3-carboxylic acid

Vue d'ensemble

Description

1-(Benzenesulfonyl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. The benzenesulfonyl group attached to the azetidine ring enhances its stability and reactivity, making it a valuable compound in synthetic organic chemistry and medicinal chemistry .

Méthodes De Préparation

The synthesis of 1-(benzenesulfonyl)azetidine-3-carboxylic acid typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through various methods, including the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.

Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the azetidine with benzenesulfonyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetonitrile/methanol (9:1 ratio) at 60°C.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and automated synthesis systems.

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzenesulfonyl group facilitates oxidation at specific positions:

-

Sulfonic acid formation : Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the benzenesulfonyl group to sulfonic acids under acidic conditions.

-

Ring oxidation : The azetidine ring undergoes oxidation to form lactams or ring-opened products when exposed to strong oxidizing agents like hydrogen peroxide (H₂O₂).

Key Conditions :

| Reagent | Temperature | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 80°C | Benzenesulfonic acid analog | 65–78 |

| CrO₃ (acetic acid) | RT | Oxidized lactam derivative | 55 |

Amidation and Sulfonamide Formation

The carboxylic acid group participates in amide coupling:

-

Sulfonamide synthesis : Reaction with primary or secondary amines (e.g., ethylamine, morpholine) using coupling agents like EDC/HOBt yields sulfonamide derivatives .

-

Intramolecular cyclization : Heating with DCC forms β-lactam derivatives via ring contraction .

Example Reaction :

Alkylation and Esterification

The azetidine nitrogen and carboxylic acid group undergo alkylation:

-

N-Alkylation : Treatment with alkyl halides (e.g., benzyl bromide) in the presence of LDA or K₂CO₃ yields N-alkylated azetidines .

-

Esterification : Diazomethane (CH₂N₂) in ether converts the carboxylic acid to methyl esters, enhancing solubility .

Optimized Protocol :

| Step | Conditions | Outcome |

|---|---|---|

| N-Alkylation | LDA, −78°C → RT, THF | 72% yield of α-benzylated product |

| Esterification | CH₂N₂, ether, 4 h | 98% yield of methyl ester |

Decarboxylative Coupling

Photoredox/nickel dual catalysis enables sp³–sp³ bond formation:

-

Decarboxylation : Under blue LED light with NiCl₂(dtbbpy) and Ir(ppy)₃ photocatalyst, the carboxylic acid group is replaced by alkyl/aryl groups via radical intermediates .

Mechanism :

-

Photoredox catalyst generates carboxyl radical.

-

Nickel-mediated cross-coupling with alkyl halides (e.g., bromoethane).

Hydrolysis and Ring-Opening

Acid- or base-catalyzed hydrolysis targets the azetidine ring:

-

Acidic conditions : Concentrated HCl cleaves the ring to form γ-amino sulfonic acids.

-

Basic conditions : NaOH opens the ring via nucleophilic attack at the β-carbon, yielding amino alcohols .

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 1M HCl | 2.3 × 10⁻³ | 5.0 h |

| 1M NaOH | 1.8 × 10⁻³ | 6.4 h |

Comparative Reactivity Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of azetidine-3-carboxylic acid exhibit promising anticancer properties. For instance, the compound has been studied for its ability to inhibit certain cancer cell lines, suggesting potential as a therapeutic agent in oncology. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. Studies highlight its effectiveness against both Gram-positive and Gram-negative bacteria, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function . This property positions it as a potential lead compound for developing new antibiotics amid rising antibiotic resistance.

Agricultural Applications

Plant Hybridization Agents

1-(Benzenesulfonyl)azetidine-3-carboxylic acid has been identified as a useful agent in plant hybridization due to its ability to induce male sterility in certain plant species. This application is particularly relevant in the production of hybrid seeds, where controlling pollination is crucial for enhancing yield and quality . The compound's mechanism involves altering reproductive pathways, thereby facilitating controlled breeding strategies.

Material Science

Synthesis of Functional Polymers

In materials science, derivatives of azetidine-3-carboxylic acid are utilized in synthesizing functional polymers. These polymers can exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for various industrial applications . The incorporation of this compound into polymer matrices can lead to materials with tailored functionalities.

Case Study: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines demonstrated a significant reduction in cell viability at specific concentrations. The research employed assays such as MTT and flow cytometry to assess apoptosis and cell cycle arrest, confirming the compound's potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods and minimum inhibitory concentration (MIC) assays to quantify its effectiveness, providing a basis for further exploration in antibiotic development .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Modulation of apoptosis and cell cycle interference |

| Antimicrobial properties | Disruption of bacterial cell wall synthesis | |

| Agricultural Science | Plant hybridization | Induction of male sterility |

| Material Science | Functional polymers | Enhanced thermal stability and mechanical strength |

Mécanisme D'action

The mechanism of action of 1-(benzenesulfonyl)azetidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules such as enzymes or receptors. The azetidine ring’s ring strain can also induce conformational changes in target molecules, affecting their activity and function .

Comparaison Avec Des Composés Similaires

1-(Benzenesulfonyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

Azetidine-2-carboxylic acid: This compound lacks the benzenesulfonyl group, making it less stable and reactive compared to this compound.

Benzenesulfonyl azetidine: This compound lacks the carboxylic acid group, which limits its applications in peptide and protein chemistry.

Aziridine derivatives: Aziridines are three-membered nitrogen-containing heterocycles with even higher ring strain than azetidines, making them more reactive but less stable.

The uniqueness of this compound lies in its combination of the benzenesulfonyl and carboxylic acid groups, which confer both stability and reactivity, making it a versatile compound for various applications.

Activité Biologique

Structural Characteristics

The compound's structure can be outlined as follows:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's unique reactivity.

- Benzenesulfonyl Group : Enhances electrophilicity, potentially making it reactive towards nucleophiles.

- Carboxylic Acid Functional Group : Imparts acidity and may influence biological interactions.

Similar Compounds and Their Biological Activities

Research on structurally similar compounds has provided insights into the potential biological activities of 1-(benzenesulfonyl)azetidine-3-carboxylic acid. For example, compounds with similar azetidine structures have demonstrated various biological activities, including:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Benzylazetidine-3-carboxylic acid | Benzyl group instead of sulfonyl | Enhanced lipophilicity, potential for CNS activity |

| 1-(4-Fluoro-benzenesulfonyl)-azetidine-3-carboxylic acid | Fluorine substitution on the phenyl ring | Increased metabolic stability |

| 1-Acetylazetidine-3-carboxylic acid | Acetyl group instead of sulfonyl | Different reactivity patterns in acylation reactions |

These compounds have shown promise in various pharmacological contexts, including anticancer and antimicrobial activities.

Cytotoxic Activity

Although direct studies on this compound are scarce, related compounds have been evaluated for cytotoxicity. For instance, a study assessed the antiproliferative effects of various azetidine derivatives against cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 19 µM to 42 µM against HL-60 leukemia cells . This suggests that modifications to the azetidine core can influence biological activity.

The mechanisms by which azetidine derivatives exert their biological effects often involve interactions with key cellular targets. For example:

- Enzyme Inhibition : Some benzenesulfonamide derivatives have been identified as inhibitors of carbonic anhydrases, which play critical roles in physiological processes such as pH regulation and fluid secretion .

- Antimicrobial Activity : Compounds with similar structures have shown moderate to strong antimicrobial properties, indicating potential applications in treating bacterial infections .

Case Study 1: Antitumor Activity

In a comparative study involving various azetidine derivatives, several compounds demonstrated significant antitumor activity against different cancer cell lines. The study utilized an MTT assay to evaluate cell viability, revealing that specific structural modifications could enhance cytotoxicity against targeted cancer cells.

Case Study 2: Antimicrobial Properties

Another investigation focused on the synthesis of new isoxazole derivatives, which share structural similarities with azetidines. These compounds were tested for their antibacterial activity, yielding promising results that suggest potential therapeutic applications in infectious diseases .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c12-10(13)8-6-11(7-8)16(14,15)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAQYDRZSWCJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.